

3,3-Dimethyloxetane: A Core Chemical Properties Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Dimethyloxetane

Cat. No.: B1346095

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental chemical properties, synthesis, and reactivity of **3,3-dimethyloxetane**. This versatile cyclic ether is a valuable building block in organic synthesis, polymer chemistry, and medicinal chemistry, primarily due to the unique reactivity imparted by its strained four-membered ring.

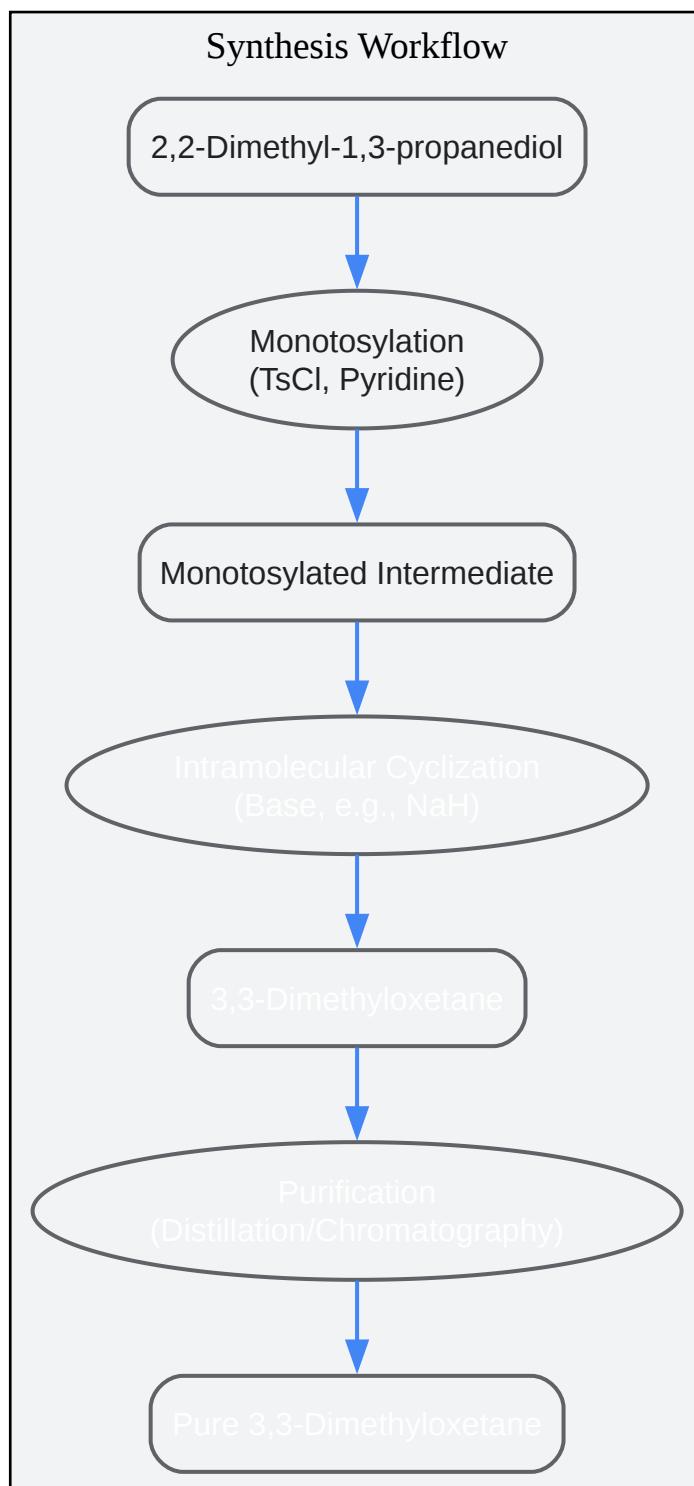
Core Chemical and Physical Properties

3,3-Dimethyloxetane is a colorless liquid at room temperature with a characteristic ether-like odor.^[1] Its core physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: Compound Identification

Identifier	Value
CAS Number	6921-35-3 [2]
Molecular Formula	C ₅ H ₁₀ O [2]
Molecular Weight	86.13 g/mol [2]
IUPAC Name	3,3-Dimethyloxetane
Synonyms	β,β-Dimethyloxetane, 3,3-Dimethyloxacyclobutane, 3,3-Dimethyltrimethylene oxide [3]
InChI	InChI=1S/C5H10O/c1-5(2)3-6-4-5/h3-4H2,1-2H3
InChIKey	RVGLUKRYMXEQAH-UHFFFAOYSA-N
SMILES	CC1(C)COC1

Table 2: Physical and Spectroscopic Properties


Property	Value
Appearance	Colorless liquid [1]
Density	0.835 g/mL at 25 °C
Boiling Point	81 °C at 765 mmHg
Refractive Index (n ²⁰ /D)	1.399
Flash Point	-9 °C (closed cup)
¹ H NMR	Spectral data available [4]
¹³ C NMR	Spectral data available
IR Spectroscopy	Spectral data available [4]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of **3,3-dimethyloxetane** are provided below. These protocols are based on established chemical principles and information gathered from various sources.

Synthesis of 3,3-Dimethyloxetane

A common and effective method for the synthesis of **3,3-dimethyloxetane** is the intramolecular Williamson ether synthesis, starting from a suitably substituted propane derivative. One such route begins with 2,2-dimethyl-1,3-propanediol.[\[5\]](#)

[Click to download full resolution via product page](#)

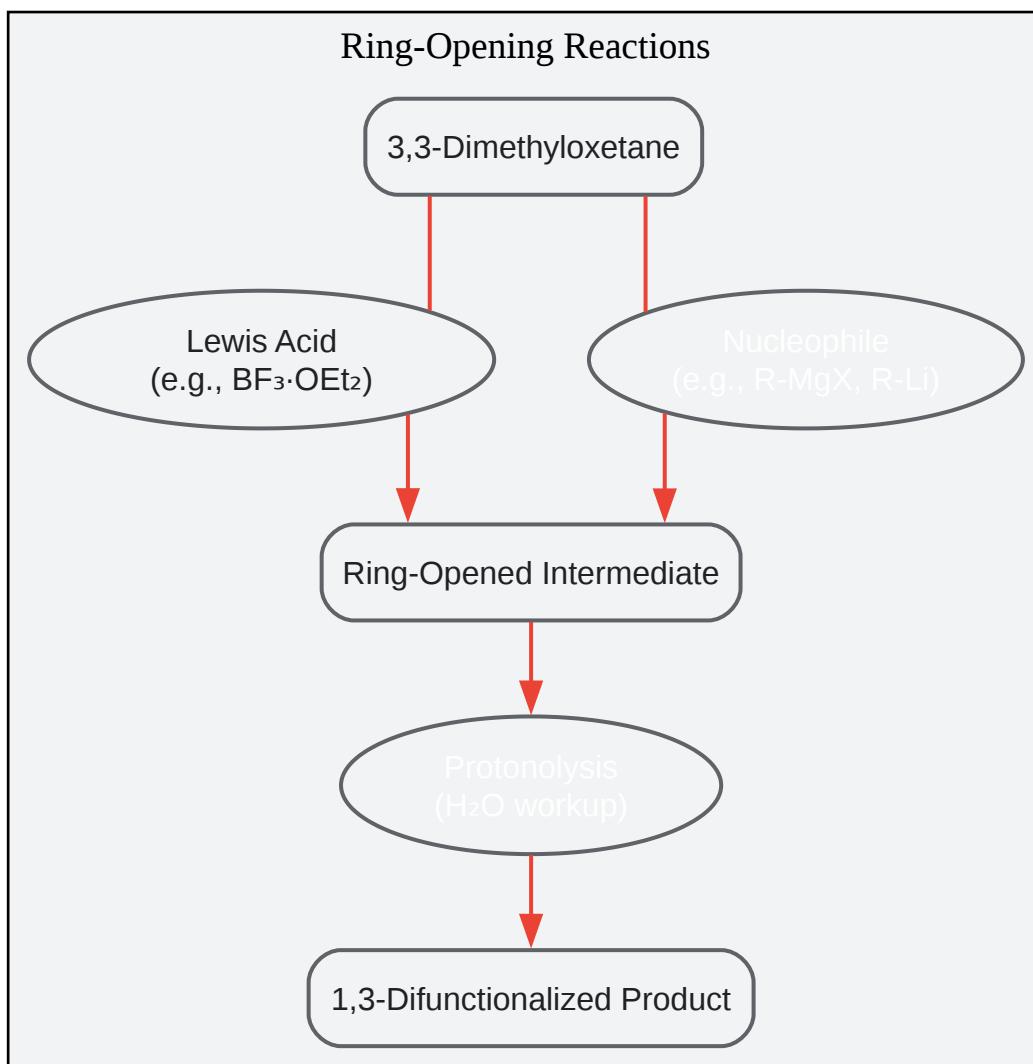
A generalized workflow for the synthesis of **3,3-dimethyloxetane**.

Protocol 1: Synthesis via Intramolecular Cyclization of Monotosylated 2,2-dimethyl-1,3-propanediol[5]

This protocol is based on the general method of monotosylation followed by base-induced cyclization.

Step 1: Monotosylation of 2,2-dimethyl-1,3-propanediol

- Dissolve 2,2-dimethyl-1,3-propanediol in a suitable solvent such as pyridine or a mixture of dichloromethane and pyridine at 0 °C.
- Slowly add one equivalent of p-toluenesulfonyl chloride (TsCl) portion-wise while maintaining the temperature at 0 °C.
- Allow the reaction mixture to stir at 0 °C for several hours and then at room temperature overnight.
- Monitor the reaction by thin-layer chromatography (TLC) to confirm the formation of the monotosylated product.
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude monotosylated intermediate.
- Purify the intermediate by column chromatography on silica gel.


Step 2: Base-Induced Intramolecular Cyclization

- Dissolve the purified monotosylated intermediate in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at room temperature.

- Heat the reaction mixture to reflux and monitor the progress by TLC or gas chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH with water or ethanol.
- Extract the product with a low-boiling organic solvent like diethyl ether.
- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
- Carefully remove the solvent by distillation. The crude **3,3-dimethyloxetane** can be purified by fractional distillation.[\[3\]](#)

Key Reactions of 3,3-Dimethyloxetane

The significant ring strain of the oxetane ring (approximately 25-26 kcal/mol) is the primary driver of its reactivity. This makes it susceptible to ring-opening reactions under various conditions.

[Click to download full resolution via product page](#)

A logical diagram of a typical ring-opening reaction of **3,3-dimethyloxetane**.

Protocol 2: Cationic Ring-Opening Polymerization

3,3-Dimethyloxetane can undergo cationic ring-opening polymerization to form poly(**3,3-dimethyloxetane**).

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the desired amount of **3,3-dimethyloxetane** and a dry solvent such as methylene chloride.

- Cool the mixture to the desired temperature (e.g., 0 °C).
- Prepare a solution of a suitable cationic initiator, such as acetylhexafluoroantimonate, in the same solvent.
- Inject the initiator solution into the monomer solution with vigorous stirring.
- Allow the polymerization to proceed for the desired time.
- Quench the polymerization by adding a solution of a nucleophilic agent, such as phenol dissolved in the reaction solvent.
- Continue stirring for a period to ensure complete quenching.
- Wash the reaction mixture with distilled water until neutral.
- Precipitate the polymer by adding the solution to a non-solvent, such as petroleum ether.
- Collect the polymer by filtration and dry it under vacuum.

Protocol 3: Ring-Opening with Organometallic Reagents

The oxetane ring can be opened by strong nucleophiles like Grignard or organolithium reagents, often activated by a Lewis acid.

- In a flame-dried, three-necked flask under an inert atmosphere, dissolve **3,3-dimethyloxetane** in a dry ether solvent (e.g., THF or diethyl ether).
- Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
- If a Lewis acid catalyst (e.g., $\text{BF}_3\cdot\text{OEt}_2$) is used, add it to the oxetane solution and stir for a short period.
- Slowly add the organometallic reagent (e.g., a solution of an organolithium or Grignard reagent) via syringe or dropping funnel.
- Allow the reaction to stir for the required time, monitoring by TLC.

- Upon completion, quench the reaction by the slow addition of a proton source, such as a saturated aqueous solution of ammonium chloride.
- Allow the mixture to warm to room temperature and extract the product with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting alcohol by column chromatography or distillation.

Safety and Handling

3,3-Dimethyloxetane is a flammable liquid and should be handled with appropriate safety precautions. It is moderately toxic by the intraperitoneal route.^[6] When heated to decomposition, it may emit acrid smoke and fumes.^[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications in Research and Development

The unique structural and reactivity profile of **3,3-dimethyloxetane** makes it a valuable tool in several areas of chemical research:

- Medicinal Chemistry: The oxetane ring is increasingly used as a bioisostere for gem-dimethyl or carbonyl groups in drug candidates. This substitution can lead to improved physicochemical properties such as aqueous solubility and metabolic stability.^[7]
- Polymer Science: As a monomer, **3,3-dimethyloxetane** can be polymerized to create polyethers with specific thermal and mechanical properties.^[1] It is also used in the synthesis of more complex polymer architectures.
- Organic Synthesis: The ring-opening of **3,3-dimethyloxetane** provides a reliable method for the synthesis of 1,3-difunctionalized compounds, which are common motifs in natural products and other complex organic molecules.^[8]

- Materials Science: Its low volatility and good adhesion properties make it a candidate for use in the formulation of coatings and adhesives.[9]

This guide provides a foundational understanding of the core chemical properties and handling of **3,3-dimethyloxetane**. For specific applications, it is recommended to consult the primary literature for detailed experimental conditions and characterization data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3,3-DIMETHYLOXETANE | 6921-35-3 [chemicalbook.com]
- 4. 3,3-DIMETHYLOXETANE(6921-35-3) 1H NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. pubs.acs.org [pubs.acs.org]
- 8. homepages.bluffton.edu [homepages.bluffton.edu]
- 9. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [3,3-Dimethyloxetane: A Core Chemical Properties Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346095#3-3-dimethyloxetane-fundamental-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com